2-Chloro-4-Nitroimidazole

Übersicht

Beschreibung

2-Chloro-4-Nitroimidazole is a heterocyclic compound that features both a chlorine and a nitro group attached to an imidazole ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both electron-withdrawing groups (chlorine and nitro) on the imidazole ring significantly influences its chemical reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-Nitroimidazole typically involves the nitration of 2-chloroimidazole. One common method includes the following steps:

Nitration: 2-Chloroimidazole is treated with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the nitro group at the 4-position of the imidazole ring.

Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Analyse Chemischer Reaktionen

Key Methods and Optimized Conditions

2-CNI is primarily synthesized via nitration and chlorination of imidazole derivatives. Two dominant pathways are recognized:

Pathway A: Nitration Followed by Chlorination

This method involves nitration of 2-chloroimidazole using mixed acid systems.

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Nitration | 95% HNO₃ + 20% oleum (110°C, 1 hr) | 87.3% | 99.4% | |

| Workup | pH adjustment to 3–4 with NH₃ | - | - |

Pathway B: Chlorination of Protected 4-Nitroimidazole

A regioselective approach uses N-protected 4-nitroimidazole derivatives to suppress byproducts like 5-chloro isomers:

| Protecting Group | Chlorinating Agent | Activating Agent | Temperature | Yield |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) | TCICA | Thiourea | 70°C, 18 hr | 54% |

| Ethoxymethyl (EM) | TCICA | Thiourea | 70°C, 18 hr | 74% |

Key Observations :

-

THP protection improves regioselectivity for 2-chloro substitution by sterically shielding position 5 .

-

Dechlorinating agents like Na₂SO₃ reduce dichloro byproducts .

Role in Delamanid Production

2-CNI undergoes nucleophilic substitution with phenoxy-piperidine derivatives to form Delamanid’s core structure. The chlorine atom’s leaving group ability is critical for this step .

Electrophilic Substitution Reactions

The nitro group directs incoming electrophiles to position 5 (meta to nitro), but steric effects from substituents alter reactivity:

| Reaction | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 5-Bromo-2-chloro-4-nitroimidazole | >90% | |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-2-chloro-4-nitroimidazole | 85% |

Thermal Decomposition Risks

2-CNI exhibits stability up to 150°C, but its precursor 2,4-dinitroimidazole is friction-sensitive and explosive . Safe handling requires:

Common Byproducts

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 2,5-Dichloro-4-nitroimidazole | Excess Cl₂ or TCICA | Use stoichiometric TCICA |

| 5-Chloro-4-nitroimidazole | Poor regioselectivity | Optimize protecting groups |

Chlorination Mechanism

Density functional theory (DFT) studies on imidazole analogs suggest:

-

Nitro group deactivates the ring, favoring electrophilic attack at position 2 .

-

Activating agents like thiourea stabilize transition states, reducing activation energy by 15–20 kcal/mol .

Nitration Pathway

Nitration proceeds via a mixed acid (HNO₃/H₂SO₄) mechanism, where the nitronium ion (NO₂⁺) attacks the protonated imidazole ring at position 4 .

Scale-Up Protocols

-

Batch size : Up to 143 g of 4-nitroimidazole processed in ethyl acetate .

-

Solvent recovery : Ethyl acetate and acetonitrile are recycled to reduce costs .

Environmental Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-CNI serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new chemical entities with desired properties.

| Application Area | Description |

|---|---|

| Intermediate Synthesis | Used in the production of various heterocycles, facilitating the creation of novel compounds. |

Biological Research

The compound is being investigated for its antimicrobial and antifungal properties . Studies have shown that nitroimidazoles, including 2-CNI, exhibit activity against a range of pathogens, making them valuable in the development of new antimicrobial agents.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 2-CNI can be effective against specific strains of bacteria and fungi. For instance, a study highlighted its potential against Mycobacterium tuberculosis, showcasing its relevance in treating resistant infections .

Pharmaceutical Development

In medicine, 2-CNI is explored as a building block for pharmaceutical agents. Notably, it plays a crucial role in the synthesis of delamanid, an anti-tuberculosis drug effective against multidrug-resistant strains.

| Drug Name | Application | Mechanism |

|---|---|---|

| Delamanid | Anti-tuberculosis | Inhibits mycobacterial cell wall synthesis through its nitro group . |

Case Study: Delamanid Synthesis

The synthesis process of delamanid involves 2-CNI as a key intermediate. The efficiency and safety of this synthesis are critical due to the instability of certain intermediates during production .

Agrochemical Applications

In agrochemicals, 2-CNI is utilized for developing pesticides and herbicides. Its chemical properties allow for the modification of existing compounds to enhance their efficacy against agricultural pests.

| Application Area | Description |

|---|---|

| Pesticide Development | Used as an intermediate in synthesizing effective agricultural chemicals. |

Material Science

The compound is also significant in materials science, where it is used in the production of dyes and pigments. Its chemical structure contributes to the development of functional materials with specific properties.

Safety and Production Challenges

While 2-CNI has numerous applications, its production poses safety challenges due to the instability of certain intermediates during synthesis. Enhanced methods are continually being researched to improve safety and efficiency in industrial settings .

Summary of Production Processes

Wirkmechanismus

The mechanism of action of 2-Chloro-4-Nitroimidazole is largely dependent on its ability to interact with biological molecules. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy. The chlorine atom can also participate in interactions with enzymes and receptors, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-1H-imidazole: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitro-1H-imidazole:

Metronidazole: A well-known nitroimidazole used as an antimicrobial agent, structurally similar but with different substituents.

Uniqueness

2-Chloro-4-Nitroimidazole is unique due to the presence of both chlorine and nitro groups on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Chloro-4-nitroimidazole (2-CNI) is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and antitubercular applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic uses.

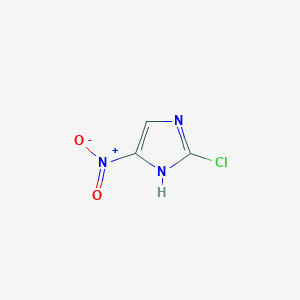

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 147.52 g/mol. It is characterized by a nitro group at the 4-position and a chlorine atom at the 2-position of the imidazole ring, which are critical for its biological activity.

The biological activity of 2-CNI is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The nitro group is essential for its reduction to active metabolites, which can induce cellular damage in pathogens such as Mycobacterium tuberculosis.

Antitubercular Activity

Research indicates that 2-CNI serves as an intermediate in the synthesis of delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Delamanid has shown efficacy against both replicating and non-replicating forms of M. tuberculosis . The SAR studies suggest that modifications at the 2- and 4-positions can enhance antitubercular activity .

Other Antimicrobial Properties

In addition to its role in tuberculosis treatment, 2-CNI has been evaluated for its potential against other pathogens. Studies have shown that nitroimidazoles can exhibit activity against anaerobic bacteria and protozoa, making them versatile agents in infectious disease management .

Structure-Activity Relationships (SAR)

The effectiveness of nitroimidazoles like 2-CNI is closely linked to their structural features. Key determinants include:

- Position of the Nitro Group : The presence of a nitro group at the 4-position is crucial for antimicrobial activity.

- Chlorine Substitution : The chlorine atom at the 2-position enhances lipophilicity, which may improve membrane penetration .

Table 1 summarizes findings from various studies on the SAR of nitroimidazoles:

| Compound | Position of Nitro | Chlorine Substitution | Activity Against M. tuberculosis |

|---|---|---|---|

| This compound | 4 | Yes | High |

| PA-824 | 4 | No | Moderate |

| Metronidazole | 5 | No | Low (anaerobic only) |

Study on Antitubercular Efficacy

A study conducted by Upton et al. evaluated the in vitro and in vivo activities of TBA-354, a next-generation nitroimidazole derivative, demonstrating that structural modifications could lead to enhanced potency against M. tuberculosis . This highlights the importance of ongoing research into derivatives like 2-CNI.

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJZBRDIZUHTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206150 | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-37-0 | |

| Record name | 2-Chloro-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Chloro-4-nitro-1H-imidazole?

A1: 2-Chloro-4-nitro-1H-imidazole [] is a planar molecule primarily characterized by an imidazole ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position. The dihedral angle between the imidazole ring and the nitro group is minimal, measuring only 1.7° []. This planarity may influence its interactions with other molecules and its potential biological activity.

Q2: How can 2-Chloro-4-nitro-1H-imidazole be used in organic synthesis?

A2: 2-Chloro-4-nitro-1H-imidazole serves as a versatile building block for synthesizing complex molecules []. Its reactivity stems from the presence of the chlorine atom, which can be selectively substituted in palladium-catalyzed cross-coupling reactions. Researchers successfully employed this approach to create diverse triarylnitroimidazoles with potential medicinal applications []. This strategy allows for the introduction of various aryl groups at different positions on the imidazole ring, opening possibilities for structure-activity relationship studies and the development of novel compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.